molecular formula C10H8F3NO4 B6325258 Ethyl 3-nitro-4-(trifluoromethyl)benzoate CAS No. 154057-14-4

Ethyl 3-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B6325258
CAS No.: 154057-14-4
M. Wt: 263.17 g/mol
InChI Key: TVLXRPFJGKSQDX-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO4 It is a derivative of benzoic acid, characterized by the presence of nitro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-nitro-4-(trifluoromethyl)benzoate typically involves the nitration of ethyl 4-(trifluoromethyl)benzoate. The process begins with the preparation of ethyl 4-(trifluoromethyl)benzoate, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Reduction: Ethyl 3-amino-4-(trifluoromethyl)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-nitro-4-(trifluoromethyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-nitro-4-(trifluoromethyl)benzoate is primarily influenced by its functional groups. The nitro group is known to participate in electron-withdrawing interactions, which can affect the compound’s reactivity and interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Ethyl 3-nitro-4-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(trifluoromethyl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Ethyl 3-amino-4-(trifluoromethyl)benzoate: Contains an amino group instead of a nitro group, resulting in different chemical and biological properties.

Properties

IUPAC Name

ethyl 3-nitro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-2-18-9(15)6-3-4-7(10(11,12)13)8(5-6)14(16)17/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLXRPFJGKSQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 555 mg (2.36 mmol) of 3-nitro-4-(trifluoromethyl)benzoic acid (from Step B) in 10 mL of ethanol was treated with 1 mL of concentrated hydrochloric acid. The solution was stirred at reflux for 2 days, then cooled, and partitioned between ethyl acetate and H2O. The organic layer was washed successively with saturated NaHCO3, H2O, and brine. The ethyl acetate solution was then dried over Na2SO4 and concentrated to give 400 mg (64%) of the title compound as a pale yellow foam, homogeneous by TLC in 4:1 hexane-EtOAc; mass spectrum (EI) m/e 263 (M+). 200 MHz 1H NMR (CDCl3) δ1.43 (t, J=7.2 Hz, 3H), 4.46 (q, J=7.2 Hz, 2H), 7.92 (d, J=8 Hz, 1H), 8.36 (d, J=8 Hz, 1H), 8.49 (s, 1H).
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

3-Nitro-4-(trifluoromethyl)benzoic acid (10 g, 43 mmol) was taken up in 100 ml of ethanol and sulfuric acid (11 ml) was added to the mixture. The reaction was heated to reflux for 12 hours. The volatiles were removed in vacuo. The residue obtained was diluted with ethyl acetate and water. The layers were separated and the organic layer was washed with an aqueous solution of saturated sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate and the volatiles removed in vacuo to give ethyl 3-nitro-4-(trifluoromethyl)benzoate a clear yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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